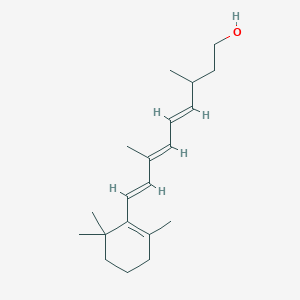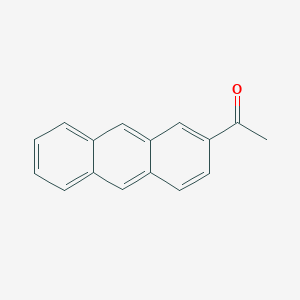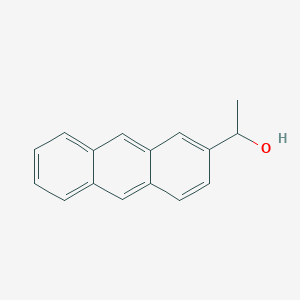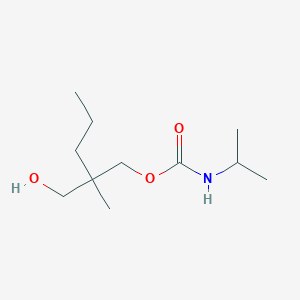
2-(Hydroxymethyl)-2-methylpentyl isopropyl-carbamate
Descripción general
Descripción
The chemical "2-(Hydroxymethyl)-2-methylpentyl isopropyl-carbamate" is a compound that can be synthesized through various chemical reactions, involving carbamate derivatives and hydroxymethyl functionalities. Although direct studies on this exact molecule were not found, research on similar compounds provides insights into the methods and principles that could apply to its synthesis and analysis.
Synthesis Analysis
The synthesis of carbamate derivatives often involves the interaction of alcohols with isocyanates or carbamoyl chlorides. For example, the synthesis and evaluation of bis(carbamate) derivatives of imidazoles demonstrated the importance of substituents on the molecule's activity and properties (Anderson, Bhattacharjee, & Houston, 1989). Similar synthetic strategies could be employed for the target molecule, considering the presence of a hydroxymethyl group and the carbamate functional group.
Molecular Structure Analysis
The molecular structure of carbamates is crucial for their chemical behavior and interactions. Studies on carbamates like ethyl N-[2-(hydroxyacetyl)phenyl]carbamate have shown how molecular structures, including hydrogen bonding and steric hindrance, influence their properties and reactivity (Garden et al., 2007).
Chemical Reactions and Properties
Carbamates undergo various chemical reactions, including hydrolysis, amination, and interactions with other organic compounds. For instance, the reaction mechanisms and antineoplastic activities of specific carbamates against different types of cancers have been evaluated, showcasing the diverse chemical reactivity and potential applications of carbamate derivatives (Anderson, Chang, & Mcpherson, 1983).
Physical Properties Analysis
The physical properties of carbamates, such as solubility, melting point, and stability, are influenced by their molecular structure. Research on the dielectric properties of photoreactive polystyrene containing carbamate groups in the side chain has provided insights into the material properties that could be relevant for the target molecule (Kim et al., 2008).
Chemical Properties Analysis
The chemical properties, including reactivity with different reagents, stability under various conditions, and the potential for forming derivatives, are critical for understanding carbamates' functionality. Studies on the synthesis, evaluation of chemical reactivity, and murine antineoplastic activity of carbamate derivatives highlight the importance of chemical modifications on the biological activity and chemical stability of these compounds (Anderson, Chang, & Mcpherson, 1983).
Aplicaciones Científicas De Investigación
Carbamates are a category of organic compounds with the general formula R2NC(O)OR and structure >N−C(=O)−O− . They are formally derived from carbamic acid (NH2COOH) .
Carbamates, the category of organic compounds that “2-(Hydroxymethyl)-2-methylpentyl isopropyl-carbamate” falls under, have a wide range of applications. Here are some additional applications :
-
Synthesis of Urea : Carbamates can be used in the synthesis of urea, an important organic compound used in fertilizers and the manufacture of plastics .
-
Polyurethane Plastics : Polymers whose repeat units are joined by carbamate-like groups are an important family of plastics, known as polyurethanes .
-
Carbamate Insecticides : Carbamates are used in the production of a variety of insecticides .
-
Preservatives and Cosmetics : Certain carbamates are used as preservatives in cosmetics .
-
Chemical Research : Carbamates are used in chemical research due to their reactivity and versatility .
-
Medicine : Some carbamates are used in medicine, for example, as drugs for treating certain diseases .
Carbamates, the category of organic compounds that “2-(Hydroxymethyl)-2-methylpentyl isopropyl-carbamate” falls under, have a wide range of applications. Here are some additional applications :
-
Synthesis of Other Compounds : Carbamates can be used in the synthesis of other organic compounds. For example, a unique synthetic method was developed for the preparation of carbamate-tethered terpene glycoconjugates .
-
Natural Occurrence : Within nature, carbon dioxide can bind with neutral amine groups to form a carbamate. This post-translational modification is known as carbamylation . This modification is known to occur on several important proteins .
-
CO2 Capture : Carbamates can be used in CO2 capture by ribulose 1,5-bisphosphate carboxylase .
-
Resistance : Certain carbamates are known to have resistance properties, which can be useful in various applications .
-
Carbamate Nerve Agents : Certain carbamates can be used in the production of nerve agents .
Safety And Hazards
Propiedades
IUPAC Name |
[2-(hydroxymethyl)-2-methylpentyl] N-propan-2-ylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO3/c1-5-6-11(4,7-13)8-15-10(14)12-9(2)3/h9,13H,5-8H2,1-4H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYKYMRWEPMUFSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(CO)COC(=O)NC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30885302 | |
| Record name | Carbamic acid, N-(1-methylethyl)-, 2-(hydroxymethyl)-2-methylpentyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30885302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Hydroxymethyl)-2-methylpentyl isopropyl-carbamate | |
CAS RN |
25462-17-3 | |
| Record name | 2-(Hydroxymethyl)-2-methylpentyl N-(1-methylethyl)carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25462-17-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydroxymethyl-2-methylpentyl isopropylcarbamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025462173 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbamic acid, N-(1-methylethyl)-, 2-(hydroxymethyl)-2-methylpentyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Carbamic acid, N-(1-methylethyl)-, 2-(hydroxymethyl)-2-methylpentyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30885302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(hydroxymethyl)-2-methylpentyl isopropyl-carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.721 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-HYDROXYMETHYL-2-METHYLPENTYL ISOPROPYLCARBAMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V1P2BB65RB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-[4-[4-[1-(4-hydroxyphenyl)tetrazol-5-yl]sulfanyl-5-oxo-3-pyrrolidin-1-yl-4H-pyrazol-1-yl]phenyl]butanamide](/img/structure/B17928.png)

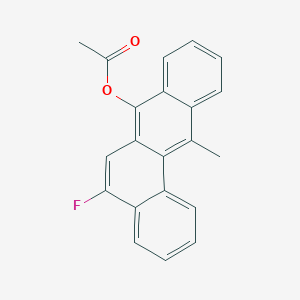
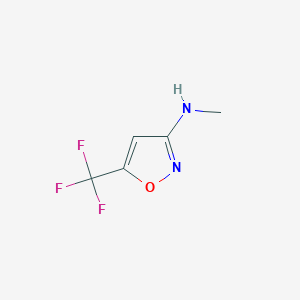
![4-Methoxy-[7-13C]-benzoic Acid](/img/structure/B17940.png)
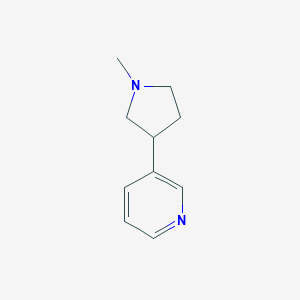
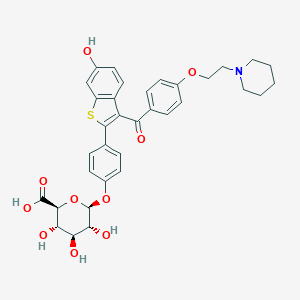
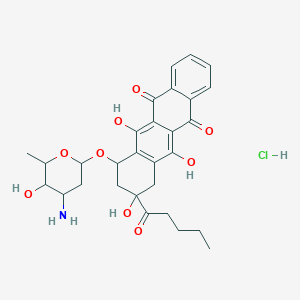
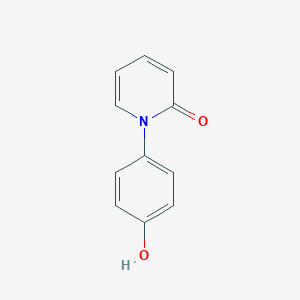
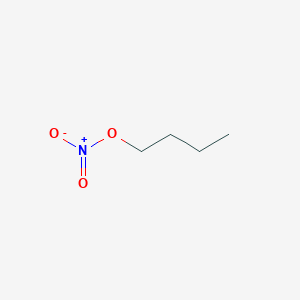
![4H-Thieno[2,3-c]isoquinolin-5-one](/img/structure/B17954.png)
